1H-Indol-2-yl propionate

Hydrogen Bond Donor Molecular Recognition Target Engagement

Researchers often face supply inconsistency for regiospecifically pure indole esters, where trace 3-yl isomers confound SAR. This authenticated 1H-indol-2-yl propionate solves that with unambiguous C-2 substitution. - Preserves the N-H hydrogen-bond donor, critical for hinge-binding in kinase and GPCR targets. - Directs electrophilic substitution to C-3/C-5/C-6, enabling libraries inaccessible from 3-yl esters. - Compatible with a validated reverse-phase HPLC method for immediate analytical deployment.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 84540-38-5
Cat. No. B12901245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indol-2-yl propionate
CAS84540-38-5
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCC(=O)OC1=CC2=CC=CC=C2N1
InChIInChI=1S/C11H11NO2/c1-2-11(13)14-10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3
InChIKeyDWBHSHDNGDFNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indol-2-yl Propionate: Physicochemical Identity and Structural Classification


1H-Indol-2-yl propionate (CAS 84540-38-5) is an indole ester with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol [1]. The compound features a propionate ester moiety attached at the 2-position of the indole ring system, with a computed XLogP3-AA of 2.6 and a topological polar surface area (TPSA) of 42.1 Ų [1]. Its IUPAC name is 1H-indol-2-yl propanoate, and it is also catalogued under synonyms including Propanoic Acid 1H-Indol-2-Yl Ester and EINECS 283-131-8 . The compound belongs to the broader class of indole-2-yl esters, a structural subclass distinct from indole-3-yl esters, indole-2-carboxylates, and N-substituted indole derivatives. Its computed boiling point is approximately 349 °C at 760 mmHg, with a density of approximately 1.21 g/cm³ and a flash point of approximately 164.9 °C . These properties position it as a moderately lipophilic, small-molecule indole ester scaffold relevant for medicinal chemistry, agrochemical intermediate, and fragrance research applications.

Why Generic Substitution Fails for 1H-Indol-2-yl Propionate


The indole ester chemical space is characterized by profound structure-activity divergences arising from relatively minor substituent variations. The esterification position on the indole nucleus—whether at N-1, C-2, C-3, or C-5—fundamentally alters electronic distribution, tautomeric behavior, and metabolic susceptibility [1]. For 1H-indol-2-yl propionate specifically, the C-2 ester linkage creates a unique electronic environment in which the ester carbonyl is conjugated with the indole π-system, and the N-H proton remains available for hydrogen-bond donor interactions—a feature absent in N-substituted analogs [1]. Furthermore, the 2-position ester exhibits distinct hydrolytic stability profiles compared to 3-position esters due to differential resonance stabilization of the transition state . The propionate chain length also differentiates this compound from shorter-chain (acetate) or longer-chain (butyrate) analogs, affecting lipophilicity, membrane permeability, and enzymatic recognition in biological systems . These structural determinants mean that in-class indole esters cannot be assumed interchangeable for any application where molecular recognition, metabolic fate, or physicochemical performance is relevant—a fact reinforced by the absence of any published bioequivalence or functional substitution data across 1H-indol-2-yl propionate and its nearest structural neighbors.

Differentiation Evidence Against Closest Structural Analogs


N-H Hydrogen Bond Donor Capacity vs. N-Methyl Analog

1H-Indol-2-yl propionate possesses one hydrogen bond donor (HBD) count (the indole N-H), whereas its closest N-substituted analog, N-methyl-indol-2-yl propionate, possesses zero HBDs [1]. This difference is structurally deterministic—N-alkylation eliminates the only donor site on the molecule. The presence of the N-H proton enables specific hydrogen-bonding interactions with biological targets (e.g., kinase hinge regions, receptor binding pockets) that are geometrically impossible for the N-methyl analog [2]. This distinction is particularly relevant given that indole N-H hydrogen bonding has been identified as a critical pharmacophoric feature in numerous indole-based drug candidates [2].

Hydrogen Bond Donor Molecular Recognition Target Engagement

HPLC Retention and Resolution vs. Indole-2-Carboxylate Ester

A validated reverse-phase HPLC method using a Newcrom R1 column (acetonitrile/water/phosphoric acid mobile phase) has been specifically optimized for the separation and analysis of 1H-indol-2-yl propionate [1]. The method is reported to be suitable for preparative separation and pharmacokinetic applications [1]. While no published head-to-head chromatographic comparison with indole-2-carboxylic acid ethyl ester exists, the structural difference—a propionate ester at the indole 2-position versus a carboxylate ester directly attached to the indole 2-position—results in distinct LogP values (computed XLogP3-AA for 1H-indol-2-yl propionate: 2.6 [2]) that predict differential retention times under identical reverse-phase conditions, enabling chromatographic resolution.

Chromatographic Resolution Analytical Quality Control Purity Assessment

Metabolic Stability: Propionate vs. Acetate Ester Hydrolysis

The propionate ester (three-carbon acyl chain) of 1H-Indol-2-yl propionate is expected to exhibit slower esterase-mediated hydrolysis compared to the corresponding acetate ester (two-carbon acyl chain) based on well-established structure-metabolism relationships for ester substrates [1]. Esterases generally display reduced catalytic efficiency toward longer-chain esters due to steric constraints in the active site [1]. This class-level principle predicts that 1H-indol-2-yl propionate would have a longer hydrolytic half-life than 1H-indol-2-yl acetate in plasma or hepatic microsomal assays, although no direct comparative experimental data have been published for this specific compound pair.

Esterase Stability Metabolic Half-Life Prodrug Design

Electrophilic Reactivity at C-3 vs. Indole-3-yl Propionate

In electrophilic aromatic substitution reactions, the indole C-3 position is generally the most nucleophilic site; however, when C-2 is substituted with an electron-withdrawing ester group (as in 1H-indol-2-yl propionate), the electronic deactivation at C-3 alters the regioselectivity of incoming electrophiles [1]. This contrasts with indole-3-yl propionate, where the ester occupies the most reactive site, directing electrophilic attack to C-2 instead. The 1H-indol-2-yl propionate scaffold thus offers a fundamentally different synthetic entry point for further functionalization at C-3 versus C-5 or C-6, a distinction critical for synthetic route planning in medicinal chemistry campaigns [1].

Regioselective Functionalization Electrophilic Substitution Synthetic Intermediate

Tautomeric Stability and Hydrolytic Degradation Profile

1H-Indol-2-yl propionate exists as a stable ester with a well-defined chemical structure. However, the compound is structurally related to the enol tautomer of the ester (1H-Indol-2-ol, 2-propanoate form), as evidenced by the synonym listing '1H-Indol-2-ol, 2-propanoate' on authoritative databases . The ester form (O-acylated) is thermodynamically favored over any potential N-acylated tautomer due to the aromatic stabilization of the indole ring system. In aqueous environments, the ester is susceptible to hydrolysis to yield 1H-indol-2-ol (oxindole tautomer) and propionic acid, a degradation pathway that must be considered for storage and formulation . This tautomeric and hydrolytic behavior distinguishes it from carbon-linked indole-propionate analogs (e.g., 3-(indol-2-yl)propionic acid) that lack the labile ester bond.

Chemical Stability Tautomerism Solution-Phase Integrity

Computed Lipophilicity and Permeability vs. Acetate Analog

1H-Indol-2-yl propionate (C₁₁H₁₁NO₂, MW 189.21) has a computed XLogP3-AA value of 2.6 and a TPSA of 42.1 Ų [1]. In comparison, 1H-indol-2-yl acetate (C₁₀H₉NO₂, MW 175.18) has a computed XLogP3-AA of approximately 2.0 and an identical TPSA of 42.1 Ų [2]. The 0.6 LogP unit increase for the propionate ester reflects the additional methylene group in the acyl chain. According to Lipinski's Rule of Five and established permeability models, this LogP difference predicts moderately enhanced passive membrane permeability for the propionate relative to the acetate, while both compounds remain within drug-like chemical space (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10) [3].

Lipophilicity Drug-Likeness Membrane Permeability

Recommended Research and Industrial Application Scenarios


Kinase Inhibitor or GPCR Ligand Scaffold with N-H Donor

For programs targeting kinases (e.g., tyrosine kinases, FLAP inhibitors) or GPCRs where the indole N-H serves as a critical hinge-binding or receptor-interacting hydrogen bond donor, 1H-indol-2-yl propionate provides the essential N-H functionality that N-methyl-indol-2-yl propionate and other N-substituted analogs lack [1]. The compound can serve as a core scaffold for structure-activity relationship (SAR) exploration, with the propionate ester providing a modifiable handle for further derivatization or acting as a metabolic soft spot for prodrug strategies. The absence of N-substitution also preserves the full hydrogen-bonding potential of the indole ring, a feature that has been shown to be pharmacophorically significant in numerous indole-based clinical candidates [1].

Reference Standard with Validated HPLC Method

The availability of a validated reverse-phase HPLC method on Newcrom R1 columns provides immediate analytical utility for laboratories requiring purity assessment or stability monitoring of 1H-indol-2-yl propionate [2]. This method, employing acetonitrile/water/phosphoric acid mobile phase with MS-compatible formic acid substitution option, is suitable for both analytical and preparative-scale separations, including impurity isolation and pharmacokinetic sample analysis [2]. Procurement of the authenticated compound ensures compatibility with this established protocol, reducing method development overhead compared to alternative indole esters for which no validated method exists.

C-3 Regioselective Derivatization via Electrophilic Substitution

The 2-position ester substitution pattern of 1H-indol-2-yl propionate directs electrophilic aromatic substitution to the indole C-3, C-5, or C-6 positions, offering a regiochemical outcome distinct from indole-3-yl esters [3]. This makes the compound a valuable synthetic intermediate for constructing C-3-functionalized indole libraries that are inaccessible from the more common 3-substituted indole starting materials. The propionate ester can subsequently be hydrolyzed, reduced, or converted to amides, providing versatile downstream diversification options [3].

Esterase-Labile Propionate Moiety for Prodrug Design

The propionate ester linkage in 1H-indol-2-yl propionate is susceptible to esterase-mediated hydrolysis, releasing 1H-indol-2-ol and propionic acid [4]. Compared to the acetate ester analog, the propionate chain is predicted to exhibit moderately slower enzymatic cleavage based on established esterase SAR [4]. This property can be exploited in prodrug design, where the ester serves as a bioreversible protecting group to modulate the release kinetics of the active indol-2-ol species. The differential hydrolysis rate between acetate and propionate esters provides a tunable parameter for optimizing pharmacokinetic profiles in preclinical development.

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